molecular formula C12H19NO B021340 1-Acetamidoadamantane CAS No. 880-52-4

1-Acetamidoadamantane

Cat. No. B021340
CAS RN: 880-52-4
M. Wt: 193.28 g/mol
InChI Key: BCVXYGJCDZPKGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Acetamidoadamantane can be synthesized through reactions involving adamantane derivatives. For instance, the Ritter reactions of adamantane derivatives with acetonitrile under specific conditions yield N-3-homoadamantyl acetamide and N-1-adamantylmethyl acetamide, indicating the conversion of adamantane compounds into acetamido derivatives (Sasaki, Eguchi, Toru, & Itô, 1970).

Molecular Structure Analysis

The molecular structure of 1-Acetamidoadamantane and its derivatives has been studied using techniques like gas electron diffraction. This has led to the determination of bond distances and angles, providing a deeper understanding of its molecular configuration (Kitano & Kuchitsu, 1973).

Chemical Reactions and Properties

The compound undergoes various chemical reactions. For example, the reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol results in the formation of 2-(1-adamantylamino)ethanol (Chapman & Toyne, 1972). These reactions highlight the compound's reactivity and its potential for forming new derivatives.

Scientific Research Applications

  • Chemical Research

    • 1-Acetamidoadamantane is a chemical compound used in various fields . It’s often used in chemical research due to its unique properties .
    • The specific methods of application or experimental procedures would depend on the goals of the research and the available resources .
    • The outcomes obtained would also vary based on the specific research context .
  • Mass Spectrometry

    • A study published in the Journal of The American Society for Mass Spectrometry mentioned the use of 1-Acetamidoadamantane in a new atmospheric pressure ionization method termed pyroelectricity-assisted infrared laser desorption ionization (PAI-LDI) .
    • The method did not require matrix-assisted external high voltage or other extra facility-assisted set-ups for desorption/ionization .
    • The study suggested exciting application prospect of pyroelectric materials in matrix- and electricity-free atmospheric pressure mass spectrometry research .
  • Pharma Intermediates

    • 1-Acetamidoadamantane is used as a pharma intermediate . Pharma intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular changes or processing before it becomes an API .
    • The specific methods of application or experimental procedures would depend on the goals of the research and the available resources .
    • The outcomes obtained would also vary based on the specific research context .
  • Bioprocessing

    • 1-Acetamidoadamantane could potentially be used in bioprocessing . Bioprocessing is a technology used for transferring the current laboratory-based practice of stem cell tissue culture to the clinical research as therapeutics necessitates for the application of engineering principles and practices to achieve control, reproducibility, automation, validation and safety of the process and the product .
    • The specific methods of application or experimental procedures would depend on the goals of the research and the available resources .
    • The outcomes obtained would also vary based on the specific research context .

Safety And Hazards

1-Acetamidoadamantane is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVXYGJCDZPKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061255
Record name Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-
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Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetamidoadamantane

CAS RN

880-52-4
Record name 1-Acetamidoadamantane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Adamantylacetamide
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Record name 1-Acetamidoadamantane
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Record name Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tricyclo[3.3.1.13,7]dec-1-ylacetamide
Source European Chemicals Agency (ECHA)
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Record name N-ADAMANTYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
HH Pröhl, A Blaschette, PG Jones - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
In the title compound, C12H19NO, the bond lengths and angles are closely similar to those of two cage-substituted 1-acetamidoadamantanes. The molecules are linked into polymeric …
Number of citations: 7 scripts.iucr.org
ES Mescheryakova, KS Bikmukhametov… - Journal of Molecular …, 2022 - Elsevier
The molecular structure and crystal packing of new aryl and alkyl N-(adamantan-1-yl)amides derivatives А1–А7 were analyzed, and their intermolecular interaction parameters were …
Number of citations: 1 www.sciencedirect.com
GP Sollott, EE Gilbert - The Journal of Organic Chemistry, 1980 - ACS Publications
… Ber., 92, 1629 (1959), have reported that 1-acetamidoadamantane with concentrated acid yields only 1-chloroadamantane nearly quantitatively. (8) N. Kornblum, RJ Clutter, and WJ …
Number of citations: 110 pubs.acs.org
L Bauer, KK Khullar - The Journal of Organic Chemistry, 1971 - ACS Publications
… The related displacement by hydrochloric acid of the amide group in 1-acetamidoadamantane 22, to form 1 (98%),4 and the analogous reaction in the 3,5-dimethyl analog to produce l-…
Number of citations: 53 pubs.acs.org
NB Chapman, KJ Toyne - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
The reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol gives 2-(1-adamantylamino)ethanol, and 1-acetamido-4-phenylbicyclo[2,2,2]octane reacts in an …
Number of citations: 0 pubs.rsc.org
ZH Tseng, HL Lee, SY Wu, KL Yeh, T Lee - … Engineering Research and …, 2022 - Elsevier
… Either one can be converted with acetonitrile in the presence of sulfuric acid (aq) into N-(1-adamantyl)acetamide or called 1-acetamidoadamantane by the Ritter reaction. Subsequently, …
Number of citations: 0 www.sciencedirect.com
Y Higashi, Y Fujii - Journal of Chromatography B, 2004 - Elsevier
We investigated high-performance liquid chromatographic (HPLC) determination of 1-adamantanamine hydrochloride (1-ADA) and 2-adamantanamine hydrochloride (2-ADA) in …
Number of citations: 25 www.sciencedirect.com
LQ Cui, K Liu, C Zhang - Organic & Biomolecular Chemistry, 2011 - pubs.rsc.org
… 1-Acetamidoadamantane was obtained when the oxidation of adamantane was carried out … The isolation of the Ritter product 1-acetamidoadamantane indicated that the carbocation …
Number of citations: 88 pubs.rsc.org
Y Li, X Ma, Z Wei, X Gong, C Yang… - Journal of The …, 2015 - ACS Publications
… The solution of 1-acetamidoadamantane at a concentration of 100 ppm was prepared; 1.5 μL 1-acetamidoadamantane solution with was deposited on one LiNbO 3 wafer for mass …
Number of citations: 2 pubs.acs.org
MR de Jong, J Huskens… - Chemistry–A European …, 2001 - Wiley Online Library
… Monolayers of the β-cyclodextrin heptathioether have excellent recognition properties for small organic guests that bind in the cavity, such as 1-acetamidoadamantane and …

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